2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine
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Overview
Description
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine is a versatile chemical compound with significant biological activity. It is commonly used in scientific research due to its unique properties, making it ideal for various applications, including drug discovery, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine typically involves the Suzuki cross-coupling reaction. Initially, 3-bromo-5-iodopyridin-2-amine is coupled with 4-methylsulfonyl-phenyl boronic acid via Suzuki cross-coupling reaction to yield substituted 3-bromopyridin-2-amine intermediate. This intermediate is then allowed to undergo another Suzuki coupling with a variety of pyridinylboronic acids to furnish the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki cross-coupling reaction is a widely used method in industrial settings due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery, particularly as a COX-2 inhibitor.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition is achieved through the binding of the compound to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-Sulfamoylphenyl)pyrimidine: Exhibits COX-2 inhibitory activities.
Uniqueness
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine is unique due to its combination of a pyridine ring with a methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents with anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBHYKOFMUJNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606739 |
Source
|
Record name | 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224598-12-2 |
Source
|
Record name | 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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